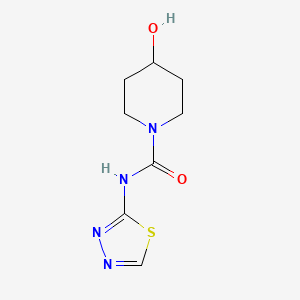

4-hydroxy-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,4-Thiadiazole is a five-membered heterocyclic compound that contains two nitrogen atoms at positions 3 and 4 and sulfur at position 1 . It has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .

Synthesis Analysis

1,3,4-Thiadiazole was discovered by Emil Fischer in 1882 and synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts . Some structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds .Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities . The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .Chemical Reactions Analysis

1,3,4-Thiadiazoles are formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . They can also be formed through reactions of N-benzylidenebenzohydrazonoyl chloride with potassium ethyl xanthate, N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate, or coupling of aroyldimethylsulfonium bromides with N-nitroso-N-arylacetamide .Physical and Chemical Properties Analysis

1,3,4-Thiadiazoles are five-membered heterocyclic compounds. Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Given the wide range of biological activities of 1,3,4-thiadiazole derivatives, there is ongoing interest in synthesizing new derivatives and testing them for various pharmacological activities . Structural modifications of the 1,3,4-thiadiazole ring could result in highly effective and less toxic compounds, offering good prospects for future drug development .

Eigenschaften

IUPAC Name |

4-hydroxy-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2S/c13-6-1-3-12(4-2-6)8(14)10-7-11-9-5-15-7/h5-6,13H,1-4H2,(H,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEHCCRXPHUUQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)NC2=NN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(3,3-dimethylbutyl)-1-propionyl-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5900087.png)

![N-[1-(2-chlorobenzyl)piperidin-4-yl]-N'-(1-ethyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B5900089.png)

![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5900100.png)

![(2S)-1-{4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}pyrrolidine-2-carboxylic acid](/img/structure/B5900111.png)

![methyl (2S)-{[2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoyl]amino}(phenyl)acetate](/img/structure/B5900124.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-N'-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B5900131.png)

![N-cyclopentyl-N'-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}succinamide](/img/structure/B5900135.png)

![(3-{[(2-furylmethyl)(2-morpholin-4-ylethyl)amino]methyl}-2,4,6-trimethylphenyl)methanol](/img/structure/B5900138.png)

![2-[{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}(2-thienylmethyl)amino]butan-1-ol](/img/structure/B5900147.png)